4-(1,3-Benzothiazol-2-yl)-1-benzylpyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Benzothiazol-2-yl)-1-benzylpyridin-1-ium is a heterocyclic compound that features a benzothiazole ring fused to a pyridinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-1-benzylpyridin-1-ium typically involves the condensation of 2-aminobenzenethiol with pyridine derivatives. One common method includes the reaction of 2-aminobenzenethiol with benzyl chloride in the presence of a base such as sodium hydroxide, followed by cyclization to form the benzothiazole ring . Another approach involves the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound often utilize one-pot multicomponent reactions, which streamline the synthesis process and reduce the need for purification steps. These methods may involve the use of catalysts such as piperidine or other amines to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-1-benzylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-(1,3-Benzothiazol-2-yl)-1-benzylpyridin-1-ium has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-1-benzylpyridin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active sites of enzymes, inhibiting their activity. Additionally, the pyridinium ion can facilitate binding to negatively charged biological molecules, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share the benzothiazole core and exhibit similar biological activities.
4-Benzothiazol-2-yl-benzoyl-1H-pyrazoles: These derivatives are also used in medicinal chemistry and have shown potential as antiangiogenic agents.
Uniqueness
4-(1,3-Benzothiazol-2-yl)-1-benzylpyridin-1-ium is unique due to its combination of the benzothiazole and pyridinium moieties, which confer distinct electronic and steric properties. This uniqueness enhances its potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C19H15N2S+ |
---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
2-(1-benzylpyridin-1-ium-4-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C19H15N2S/c1-2-6-15(7-3-1)14-21-12-10-16(11-13-21)19-20-17-8-4-5-9-18(17)22-19/h1-13H,14H2/q+1 |
InChI-Schlüssel |
ORONZDNPGWKLDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.